![molecular formula C12H16FNO B1487932 1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1488704-79-5](/img/structure/B1487932.png)
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Übersicht
Beschreibung
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol, also known as 2-fluorodeschlorohydroxylimine, has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) . It is a chemical compound with potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of 1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol has been identified using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS) .Molecular Structure Analysis
The molecular formula of 1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol is C12H16FNO. The molecular weight is 209.26 g/mol.Chemical Reactions Analysis
The entire fragmentation pathway of 2-fluorodeschlorohydroxylimine was theorized from the GC–MS spectrum recorded using an electron ionization (EI) source . The mechanisms and decomposition pathways of 2-fluorodeschlorohydroxylimine were elucidated .Wissenschaftliche Forschungsanwendungen
Chemical Precursor Analysis
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol has been identified as a suspected chemical precursor of 2-fluorodeschloroketamine, with its fragmentation pathway and decomposition mechanisms thoroughly studied. This compound, in protic solvents, undergoes protonation and hydrolysis leading to major decomposition products like α-hydroxyl ketone. Such detailed analysis aids in understanding the chemical behavior and potential applications of this compound in synthetic pathways (Luo et al., 2022).
Annulation Strategies
Research includes the development of annulation strategies to create cyclopentanone building blocks, demonstrating the versatility of cyclopentan-1-ol derivatives in synthetic chemistry. These strategies are critical for constructing complex molecules with high stereoselectivity, indicating potential utility in drug synthesis and material science (Penrose et al., 2015).
Schiff Base Organotin(IV) Complexes
The compound's derivatives have been explored in the synthesis of Schiff base organotin(IV) complexes, showing significant anticancer activity. These studies highlight its role in developing new therapeutic agents, where structural modifications can lead to compounds with promising biological activities (Basu Baul et al., 2009).
Synthesis of Piperidin-4-ols
Its analogs have been used in synthesizing various piperidin-4-ols, illustrating its utility in creating compounds that could serve as chemical intermediates or potential therapeutic agents. These synthetic applications underscore the compound's importance in medicinal chemistry and drug design (Reese & Thompson, 1988).
Fluorescence Quantum Yield Studies
In photophysical studies, derivatives of 1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol have been analyzed for their fluorescence properties, providing insights into the influence of fluoro substitution on fluorescence quantum yields. Such research is crucial for developing fluorescent probes and materials (Druzhinin et al., 2001).
Domino Reactions
Domino reactions involving this compound and its derivatives have been explored, leading to the formation of complex heterocyclic systems. These reactions demonstrate the compound's potential as a versatile building block in organic synthesis, enabling the construction of biologically relevant structures with efficiency (Lipson et al., 2015).
Eigenschaften
IUPAC Name |
1-[(2-fluoroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSTWZLQSQJPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



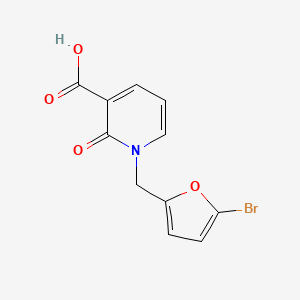
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
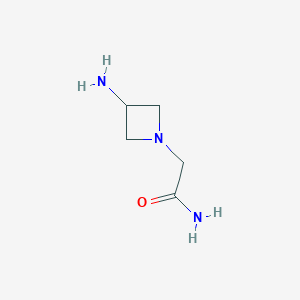
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)
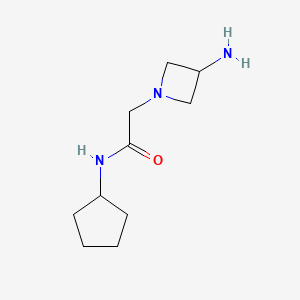
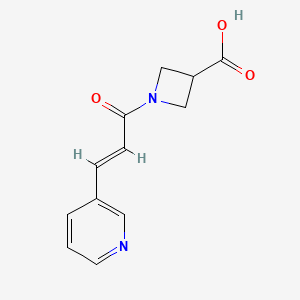
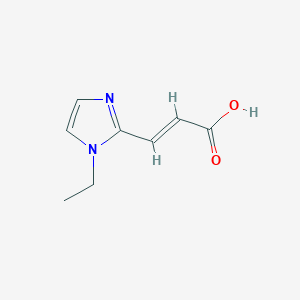
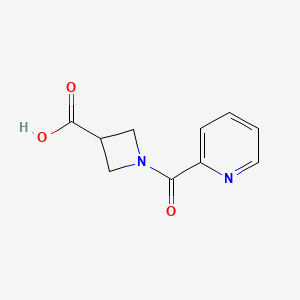
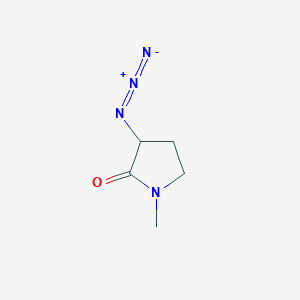
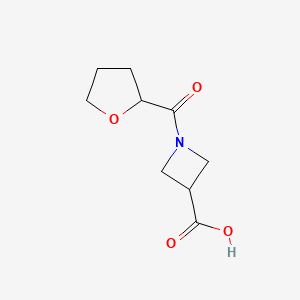
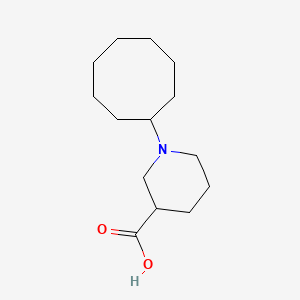
![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)